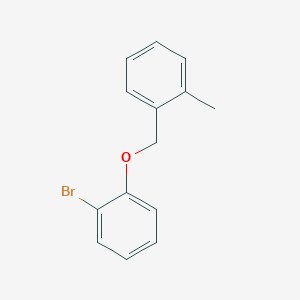
2-Bromophenyl-(2-methylbenzyl)ether
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Research into bromophenols, including compounds similar to 2-Bromophenyl-(2-methylbenzyl)ether, has demonstrated significant antibacterial and antifungal properties. A study on bromophenols isolated from the marine red alga Rhodomela confervoides found that these compounds, including bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, exhibited notable activity against several strains of bacteria and fungi. Such findings underscore the potential of bromophenols as sources for new antibacterial and antifungal agents (N. Xu et al., 2003).
Cytotoxic and Anticancer Potential
Compounds structurally related to 2-Bromophenyl-(2-methylbenzyl)ether, extracted from the brown alga Leathesia nana, have displayed cytotoxicity against various human cancer cell lines. This highlights the potential application of bromophenols in cancer research and therapy. The diversity in dimerization patterns of these bromophenols suggests a range of mechanisms through which they can exert cytotoxic effects, offering insights into novel anticancer strategies (Xiuli Xu et al., 2004).
Antioxidant Activity
Bromophenols derived from marine algae have been found to possess potent antioxidant activities. For instance, bromophenols isolated from the red alga Symphyocladia latiuscula demonstrated strong radical-scavenging activity. This property suggests that bromophenols, akin to 2-Bromophenyl-(2-methylbenzyl)ether, could be valuable as natural antioxidants in pharmaceuticals, nutraceuticals, and food preservatives (Xiao-Juan Duan et al., 2007).
Enzyme Inhibition for Diabetes Management
Research on bromophenols, including those structurally similar to 2-Bromophenyl-(2-methylbenzyl)ether, has revealed their potential as enzyme inhibitors, particularly in the context of managing diabetes. For example, a study on the alpha-glucosidase inhibitory activity of a bromophenol from the red alga Polyopes lancifolia highlights the potential of such compounds in the development of treatments for type 2 diabetes, by modulating carbohydrate digestion and glucose absorption (Keunsung Kim et al., 2010).
Metabolic and Environmental Fate Studies
Investigations into the metabolism and environmental behavior of bromophenols, like 2-Bromophenyl-(2-methylbenzyl)ether, provide insights into their biotransformation pathways and persistence. One study exploring the metabolic pathways of 2,4,6-tribromophenol in rice plants underscores the complex interactions and transformation products that can occur in biological systems, potentially leading to the formation of hydroxylated and dimerized metabolites with environmental relevance (Qing Zhang et al., 2019).
properties
IUPAC Name |
1-bromo-2-[(2-methylphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAKLCXGEKAQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



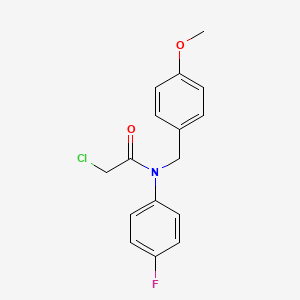
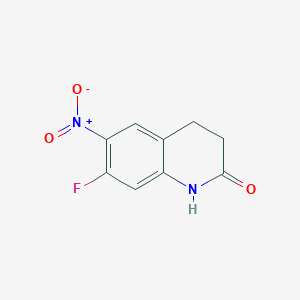
![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)
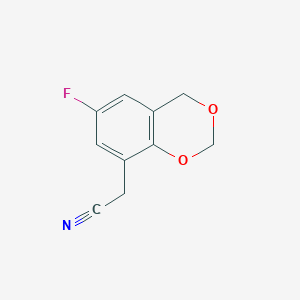
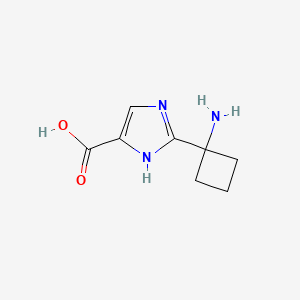
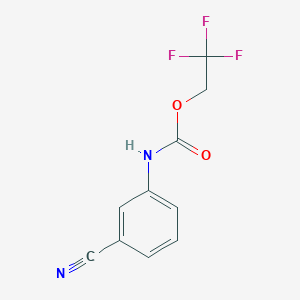
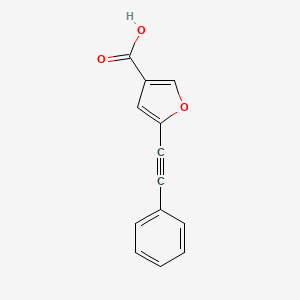
![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)
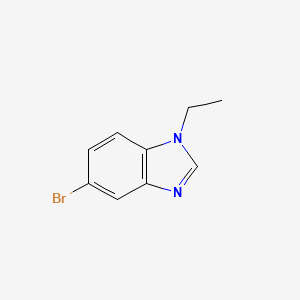

![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
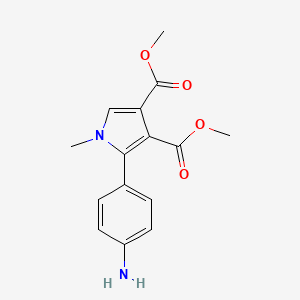
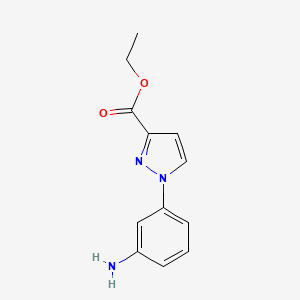
![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)